molecular formula C5H8FNO B15207518 1-(3-Fluoroazetidin-3-yl)ethanone

1-(3-Fluoroazetidin-3-yl)ethanone

Cat. No.: B15207518
M. Wt: 117.12 g/mol
InChI Key: KMKJHGGLEDVWAW-UHFFFAOYSA-N
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Description

1-(3-Fluoroazetidin-3-yl)ethanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoroazetidin-3-yl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroazetidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoroazetidin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azetidine derivatives with different substituents.

Scientific Research Applications

1-(3-Fluoroazetidin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3-Fluoroazetidin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloroazetidin-3-yl)ethanone
  • 1-(3-Bromoazetidin-3-yl)ethanone
  • 1-(3-Iodoazetidin-3-yl)ethanone

Uniqueness

1-(3-Fluoroazetidin-3-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

1-(3-fluoroazetidin-3-yl)ethanone

InChI

InChI=1S/C5H8FNO/c1-4(8)5(6)2-7-3-5/h7H,2-3H2,1H3

InChI Key

KMKJHGGLEDVWAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CNC1)F

Origin of Product

United States

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